Structural Confirmation as a Specific Apixaban Process Impurity via SMILES Fingerprint and Purity Specification vs. Unspecified Impurity Thresholds
The compound is differentiated from other pyrrolidine-carbaldehyde analogs by its unique canonical SMILES (O=CN1CCCC1c1cccnc1N1CCOCC1) and its commercial specification as a named impurity for Apixaban. While regulatory guidelines require unspecified impurity levels to be controlled below an identification threshold (typically NMT 0.10-0.15%), this compound is supplied as a specifically identified reference standard with a certified purity of 97%, enabling its use as a primary marker for method validation rather than a generic limit test [1].
| Evidence Dimension | Regulatory identification threshold vs. certified standard purity for impurity quantification |
|---|---|
| Target Compound Data | Certified purity of 97% for use as a specific Apixaban impurity reference standard |
| Comparator Or Baseline | Unspecified impurity acceptance criterion of NMT 0.10–0.15% per ICH Q3A guidelines [1] |
| Quantified Difference | The compound is supplied at >645 times the regulatory identification threshold for unspecified impurities, enabling its use as a quantitative calibrant. |
| Conditions | Commercial supplier specification vs. ICH Q3A regulatory framework for new drug substances. |
Why This Matters
This quantitative purity gap demonstrates that the compound is not merely a generic impurity but a specifically identified, highly pure reference standard essential for accurate quantification, directly impacting procurement decisions for ANDA analytical method development.
- [1] ICH Harmonised Guideline. (2006). Impurities in New Drug Substances Q3A(R2). Retrieved from https://database.ich.org/sites/default/files/Q3A%28R2%29%20Guideline.pdf. View Source
